molecular formula C13H13NO4 B13887560 1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid

1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid

Cat. No.: B13887560
M. Wt: 247.25 g/mol
InChI Key: MTRYDRWZZXWSMO-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylindole and 2-methoxy-2-oxoethyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-methylindole is reacted with 2-methoxy-2-oxoethyl chloride in the presence of triethylamine at room temperature. The reaction mixture is then stirred for several hours until completion.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield.

Industrial Production Methods: While the laboratory synthesis provides a clear pathway, industrial production may involve optimization of reaction conditions, scaling up of the process, and the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, thereby exhibiting its biological effects.

Comparison with Similar Compounds

  • 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride
  • Quisqualic acid analogs

Comparison: 1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid is unique due to its indole core, which imparts distinct chemical and biological properties compared to similar compounds like 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride and quisqualic acid analogs. The presence of the indole ring enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

1-(2-methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid

InChI

InChI=1S/C13H13NO4/c1-8-3-4-11-9(5-8)10(13(16)17)6-14(11)7-12(15)18-2/h3-6H,7H2,1-2H3,(H,16,17)

InChI Key

MTRYDRWZZXWSMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2C(=O)O)CC(=O)OC

Origin of Product

United States

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